Benzil, monooxime
Description
Contextual Significance within Organic and Coordination Chemistry
In organic synthesis, benzil (B1666583), monooxime serves as a crucial intermediate for the creation of a wide array of more complex molecules. Its oxime functional group can be readily transformed into other functionalities, and the presence of the benzil framework allows for the introduction of aromatic moieties into target molecules. chemicalbook.com This has led to its use in the synthesis of various heterocyclic compounds and as a precursor for derivatives with potential biological activities. ijset.innih.gov
The field of coordination chemistry extensively utilizes benzil, monooxime as a ligand for complexing with various metal ions. researchgate.net The oxime group, with its nitrogen and oxygen atoms, can act as a chelating agent, forming stable complexes with transition metals. researchgate.net These metal complexes exhibit interesting properties and have been investigated for their potential applications in catalysis and materials science. The ability of this compound to form such complexes is a cornerstone of its importance in this domain. researchgate.net
Historical Development of this compound Synthesis and Early Investigations
The synthesis of benzil, the precursor to this compound, has a long history, with early preparations dating back to 1836. researchgate.net The synthesis of this compound itself is typically achieved through the reaction of benzil with hydroxylamine (B1172632) hydrochloride. nih.govvulcanchem.com Early investigations focused on understanding the fundamental reactivity and properties of this compound, including its stereochemistry and solubility. scribd.com
Initial synthetic methods, such as condensation reactions, sometimes resulted in low product yields, around 25%, and generated significant solvent waste. ijset.in Over time, research has focused on optimizing these synthetic pathways to improve efficiency and adhere to the principles of green chemistry, leading to methods that can achieve yields as high as 93% with minimal waste. ijset.in These early studies laid the groundwork for the more advanced applications and research trajectories seen today.
Scope and Research Trajectories of this compound Studies
Current research on this compound and its derivatives is diverse and expanding. A significant area of focus is the exploration of the biological activities of its derivatives. vulcanchem.com Studies have shown that compounds derived from this compound, such as α-benzilmonoxime thiocarbohydrazide (B147625) derivatives, exhibit potential antibacterial, antifungal, and anticancer properties. nih.govvulcanchem.com Some derivatives have demonstrated notable activity against various cancer cell lines, including leukemia, colon, CNS, melanoma, and breast cancers, with some showing superior potency compared to existing drugs like sunitinib. nih.gov
Another major research trajectory involves the continued development of its coordination chemistry. kuey.net The synthesis and characterization of new metal complexes with this compound and its derivatives are ongoing. researchgate.netnitrkl.ac.in These studies aim to understand the structural and electronic properties of these complexes and to explore their potential as catalysts, in materials science, and for their biological applications. researchgate.net The investigation of their spectroscopic and magnetic properties provides valuable insights into their geometry and bonding. researchgate.netkuey.net
Furthermore, advanced analytical techniques such as inelastic incoherent neutron scattering (IINS) spectroscopy and density functional theory (DFT) are being employed to study the molecular structure and vibrational properties of this compound in great detail. researchgate.netresearchgate.net This fundamental research helps to elucidate the nature of hydrogen bonding and other non-covalent interactions within its crystal structure, providing a deeper understanding of its chemical behavior. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H11NO2 | |
| Appearance | Yellow crystalline solid | chemicalbook.com |
| Melting Point | Approximately 140°C | scribd.com |
| Boiling Point | Approximately 346°C | chemicalbook.com |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and benzene. | chemicalbook.com |
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference |
| Infrared (IR) Spectroscopy | Bands at approximately 3238 cm⁻¹ (O-H stretch), 1674 cm⁻¹ (C=O stretch), and 1593 cm⁻¹ (C=N stretch). | nbu.ac.in |
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons observed in the range of 7.24-7.64 ppm and 7.96-7.99 ppm. | nbu.ac.in |
| ¹³C Nuclear Magnetic Resonance (NMR) | Signals observed at 126.4, 128.2, 128.4, 128.9, 129.1, 129.4, 130.3, 130.5, 130.9, 134.6, 157.1, and 194.2 ppm. | nbu.ac.in |
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYFEGTUWWPTR-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883443 | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-15-2, 14090-77-8 | |
| Record name | (1E)-1,2-Diphenyl-1,2-ethanedione 1-oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzil, monooxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzil, Monooxime and Its Precursors
Conventional Synthetic Pathways for Benzil (B1666583), monooxime Preparation
The traditional and most widely documented method for preparing Benzil, monooxime involves the reaction of Benzil with hydroxylamine (B1172632) hydrochloride. This pathway is a cornerstone of organic synthesis, providing a reliable route to the desired product.
Synthesis from Benzil and Hydroxylamine Hydrochloride
The synthesis of this compound is classically achieved through the condensation reaction between Benzil and hydroxylamine hydrochloride. nih.govbch.ro The reaction is typically conducted in a solvent such as ethanol (B145695). vulcanchem.com A base, like sodium hydroxide, is used to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. The nucleophilic hydroxylamine attacks one of the carbonyl carbons of Benzil, leading to a tetrahedral intermediate. This intermediate subsequently undergoes dehydration to form the C=N-OH functional group characteristic of an oxime.
Deprotonation of hydroxylamine hydrochloride to generate free hydroxylamine.
Nucleophilic attack of hydroxylamine on a carbonyl group of Benzil.
Elimination of a water molecule to form the oxime.
This procedure is a foundational method for producing α-Benzilmonoxime, which can then be used as a precursor for synthesizing other complex molecules. nih.govjournalijar.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the reaction's outcome include temperature, pH, and the molar ratio of reactants. vulcanchem.com Careful control of pH is necessary to ensure the formation of the desired monoxime product while preventing side reactions. vulcanchem.com
Research has shown that adjusting the molar ratio of Benzil to hydroxylamine hydrochloride can selectively yield either the monooxime or the dioxime. For instance, a molar ratio of 1:1.2 of Benzil to hydroxylamine hydrochloride at room temperature favors the formation of the monooxime, achieving yields as high as 97%. nbu.ac.inzenodo.org Conversely, increasing the molar ratio to 1:2.2 and the temperature to 50°C leads to the exclusive formation of the dioxime. nbu.ac.inzenodo.org One study reported a yield of approximately 77% for α-Benzilmonoxime when prepared from 10g of the precursor and recrystallized from 60% ethanol. journalijar.com Another conventional batch method, involving reflux in ethanol for 4-6 hours, resulted in a 77% yield.
Table 1: Optimization of Conventional Synthesis
| Parameter | Condition | Product | Yield | Source |
|---|---|---|---|---|
| Molar Ratio (Benzil:Hydroxylamine HCl) | 1:1.2 | Monooxime | 97% | nbu.ac.inzenodo.org |
| Molar Ratio (Benzil:Hydroxylamine HCl) | 1:2.2 | Dioxime | - | nbu.ac.inzenodo.org |
| Temperature | Room Temperature | Monooxime | 97% | nbu.ac.inzenodo.org |
| Temperature | 50°C | Dioxime | - | nbu.ac.inzenodo.org |
| Procedure | Reflux in ethanol (4-6 hours) | Monooxime | 77% | |
| Procedure | Recrystallization from 60% ethanol | α-Benzilmonoxime | ~77% | journalijar.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable development, green chemistry approaches for this compound synthesis are gaining prominence. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Solvent-Reduced and Environmentally Benign Protocols
A significant advancement in the green synthesis of oximes involves solvent-free or solvent-reduced conditions. One such method utilizes silica (B1680970) gel as a solid support for the reaction between carbonyl compounds and hydroxylamine hydrochloride. nbu.ac.inzenodo.org This protocol is highly selective and efficient, avoiding the use of toxic solvents like pyridine (B92270) and the associated effluent pollution common in classical methods. nbu.ac.in The reaction proceeds by grinding the reactants with silica gel, followed by stirring at either room temperature or 50°C. zenodo.org This solvent-free mechanochemical process can significantly reduce reaction times; a reaction that took 8 days via traditional grinding was completed in just 10 minutes using this method. nbu.ac.innbu.ac.in
Another approach involves microwave-assisted synthesis, which has been shown to produce benzil derivatives with yields ranging from 91% to 97% in a short timeframe of 10-15 minutes. researchgate.net These green methodologies not only offer high yields and selectivity but also simplify product isolation and minimize environmental impact. zenodo.orgijset.in
Table 2: Comparison of Green Synthesis Protocols
| Method | Conditions | Yield | Reaction Time | Source |
|---|---|---|---|---|
| Silica Gel Support | Grinding, Room Temp or 50°C | 97% (Monoxime) | 10 minutes | zenodo.orgnbu.ac.innbu.ac.in |
| Microwave-Assisted | Iodine as oxidant | 91-97% | 10-15 minutes | researchgate.net |
| Conventional Condensation | Reflux in water/methanol (B129727) | 25% | 7 hours | ijset.in |
| Improved Green Pathway | Ethanolic solution, Room Temp | 93% | - | ijset.in |
Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of oxime synthesis. Various catalysts have been explored to facilitate these reactions under milder conditions. For instance, aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation, especially at neutral pH where the uncatalyzed reaction is slow. acs.orgnih.gov
Specifically, p-substituted anilines with electron-donating groups have been shown to be superior catalysts at pH 7. acs.orgnih.gov p-Phenylenediamine, even at a low concentration of 2 mM, can increase the rate of oxime ligation by 120-fold compared to an uncatalyzed reaction. acs.orgnih.gov Other catalysts like m-phenylenediamine (B132917) have also demonstrated enhanced reaction rates. nih.gov In the broader context of oxime synthesis, catalysts such as Pt supported on ceria-zirconia have achieved yields up to 99% for the hydrogenation of oximes under ambient conditions. mdpi.com For the synthesis of the precursor Benzil, iron-based catalysts like Fe(NO₃)₃ have shown high conversion rates and selectivity in the oxidation of benzyl (B1604629) alcohol. frontiersin.org
Preparative Strategies for this compound Isomers
This compound can exist as configurational isomers, namely the Z (syn) and E (anti) forms. The preparation and separation of these isomers are of significant interest due to their different chemical and physical properties. researchgate.net The configuration of the oxime group affects the molecule's conformation, binding behavior, and packing in the solid state. researchgate.net
Chemical Reactivity and Derivatization of Benzil, Monooxime
Fundamental Reaction Pathways
The reactivity of Benzil (B1666583), monooxime allows for the formation of diverse molecular architectures through several fundamental reaction pathways.
Benzil, monooxime readily undergoes condensation reactions with amines and hydrazines. The carbonyl group of the benzil moiety reacts with the primary amino group of these nucleophiles to form imine or hydrazone linkages, respectively. These reactions are typically carried out in an alcoholic solvent, sometimes with the addition of an acid catalyst, to facilitate the dehydration process. bhu.ac.in For instance, the reaction of this compound with various substituted anilines yields benzil-α-arylimino oximes. researchgate.net
Similarly, condensation with hydrazine (B178648) and its derivatives, such as thiocarbohydrazide (B147625) and isonicotinic acid hydrazide, leads to the formation of corresponding hydrazones. nih.govniscpr.res.in These reactions are fundamental in creating more complex molecules with potential applications in various fields of chemistry. The general mechanism involves the nucleophilic attack of the amine or hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.
The oxidation of this compound and its derivatives can lead to the formation of heterocyclic compounds. For example, the oxidative cyclization of benzil-α-arylimino oximes, which are synthesized from the condensation of (E)-benzil monoxime with substituted anilines, can be achieved using oxidizing agents like iodobenzene (B50100) diacetate (IBD). researchgate.net This reaction, performed in a solvent like dichloromethane (B109758) at room temperature, results in the formation of 2,3-diphenylquinoxaline-1-oxides in high yields. researchgate.net This transformation involves the formation of new bonds within the molecule, leading to a cyclic structure.
Formation of Key Derivatives
The versatile reactivity of this compound allows for the synthesis of several important classes of derivatives, including those containing thiocarbohydrazide, hydrazone, and isonicotinoyl hydrazone moieties.
The synthesis of α-Benzil, monooxime thiocarbohydrazide derivatives is a multi-step process. nih.gov It begins with the condensation reaction between α-Benzil, monooxime and thiocarbohydrazide. nih.govijset.in This initial reaction forms a thiocarbohydrazone intermediate. nih.gov This intermediate can then be further reacted with a variety of aldehydes and ketones to produce a diverse range of α-Benzil, monooxime thiocarbohydrazide derivatives. nih.gov Different synthetic methods have been explored to optimize the yield of the initial condensation product, α-Benzil, monooxime thiocarbohydrazide. One method involves refluxing an ethanolic solution of α-Benzil, monooxime with an aqueous solution of thiocarbohydrazide in the presence of sodium acetate (B1210297) for several hours, resulting in a 73.80% yield. ijset.in An alternative, higher-yield pathway involves reacting α-Benzil, monooxime with thiocarbohydrazide in an ethanolic solution with a catalytic amount of concentrated HCl, followed by refluxing for 24 hours, which can produce the desired product in up to 93% yield. ijset.in
Table 1: Synthesis of α-Benzil, monooxime Thiocarbohydrazide
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| α-Benzil, monooxime, Thiocarbohydrazide | Sodium Acetate / Ethanol-Water | Reflux for 7 hours | 73.80% | ijset.in |
This table summarizes different synthetic approaches for producing α-Benzil, monooxime thiocarbohydrazide, highlighting the reaction conditions and corresponding yields.
This compound hydrazone derivatives are synthesized through the condensation of α-Benzil, monooxime hydrazone with various aldehydes. bhu.ac.in For example, novel bromobenzaldehyde derivatives of α-Benzil, monooxime hydrazone have been synthesized by reacting α-Benzil, monooxime hydrazone with o-, m-, and p-bromobenzaldehyde. bhu.ac.in These reactions are typically carried out in an alcoholic solvent under acidic conditions and at reflux temperature. bhu.ac.in The resulting derivatives are often crystalline solids with characteristic melting points and are generally soluble in common organic solvents. bhu.ac.in The synthesis conditions can be slightly modified depending on the specific bromobenzaldehyde isomer used.
Table 2: Synthesis of Bromobenzaldehyde Derivatives of α-Benzil, monooxime Hydrazone
| Aldehyde Reactant | Reaction Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| o-Bromobenzaldehyde | Reflux for 5 hours with glacial acetic acid | 76.98% | 205 | bhu.ac.in |
| m-Bromobenzaldehyde | Reflux for 7 hours with glacial acetic acid, pH adjusted to 5 | Not specified | Not specified | bhu.ac.in |
This table details the synthesis of various bromobenzaldehyde derivatives of α-Benzil, monooxime hydrazone, outlining the specific reaction conditions, yields, and melting points.
This compound isonicotinoyl hydrazone (BMIH) is prepared through a straightforward condensation reaction between one mole of this compound and one mole of isonicotinic acid hydrazide. niscpr.res.in The reaction is typically performed by mixing a hot methanolic solution of this compound with a hot aqueous solution of isonicotinic acid hydrazide. niscpr.res.in The mixture is then refluxed for a short period, and upon cooling, the yellow-colored product separates out. niscpr.res.in This derivative incorporates both the oxime functionality from this compound and the hydrazone linkage with the isonicotinoyl group. The synthesis of cobalt(II) complexes with Benzil isonicotinoyl hydrazone (BINH) has also been reported, where the ligand was prepared by condensing benzil and isonicotinic acid hydrazide. jocpr.comjocpr.com
Rearrangement Reactions
The Beckmann rearrangement is a classic reaction of oximes, typically mediated by acid, which converts them into amides or lactams. stackexchange.com For a ketoxime like α-benzil monoxime, the "normal" Beckmann rearrangement involves the migration of an alkyl or aryl group anti-periplanar to the oxime's leaving group (the hydroxyl group, once protonated). The expected product from the rearrangement of α-benzil monoxime would be N,N-dibenzoylamine. rsc.org However, the actual products obtained can vary significantly depending on the reaction conditions and the specific acid catalyst used, often leading to fragmentation instead of simple rearrangement. acs.org Studies on the isomerism and rearrangement of α-benzilmonoxime have been conducted, for example, under electron impact in a mass spectrometer, where evidence of both isomerisation and Beckmann rearrangement was observed. tandfonline.comtandfonline.com
In many cases, benzil monooxime does not undergo a "normal" Beckmann rearrangement but instead follows an "abnormal" pathway, also known as Beckmann fragmentation. stackexchange.comechemi.com This fragmentation reaction involves the cleavage of the carbon-carbon bond adjacent to the imino carbon, leading to the formation of a nitrile and a carbocation intermediate. stackexchange.com
This abnormal pathway is particularly prominent in specific media:
Polyphosphoric Acid (PPA): The rearrangement of α-benzil monoxime in polyphosphoric acid is a well-documented example of an abnormal Beckmann rearrangement. acs.orgacs.org Instead of the expected amide, the reaction yields benzonitrile (B105546) and benzoic acid as the main products, arising from the fragmentation of the molecule. acs.org This indicates that the reaction proceeds via cleavage of the C-C bond between the carbonyl and the oximino groups. acs.orgacs.org
Tin Tetrahalides: Adducts formed between α-benzil monoxime and tin tetrahalides (SnCl₄, SnBr₄) are thermally unstable. rsc.org When heated or stirred in a solvent like benzene, they undergo Beckmann fragmentation to produce phenyl cyanide (benzonitrile), benzoic anhydride, and a benzamide-tin tetrahalide adduct. rsc.org This is a distinct pathway from a normal rearrangement.
Potassium Cyanide: When heated in an alcoholic solution with potassium cyanide, α-benzil monoxime undergoes a "second order rearrangement," which is described as a cleavage reaction that produces nitriles. acs.org
The propensity for benzil monooxime to undergo fragmentation is attributed to the stability of the potential carbocation intermediate that can be formed adjacent to the imino carbon. stackexchange.com
Table 3: Products of this compound Rearrangement in Different Media
| Reagent/Medium | Reaction Type | Major Products | Reference |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | Abnormal (Fragmentation) | Benzonitrile, Benzoic Acid | acs.orgacs.org |
| Tin Tetrahalide (SnX₄) | Abnormal (Fragmentation) | Phenyl cyanide, Benzoic anhydride, Benzamide adduct | rsc.org |
Coordination Chemistry of Benzil, Monooxime
Benzil (B1666583), monooxime as a Ligand in Metal Complexation
Benzil, monooxime has garnered significant interest in coordination chemistry due to its versatile role as a chelating ligand. Its ability to form stable complexes with a variety of transition metal ions is a key area of study.
Monoanionic Bidentate and Monoprotonic Tridentate Coordination Modes
This compound predominantly exhibits a monoanionic bidentate coordination mode. researchgate.net This occurs upon the deprotonation of the oxime's hydroxyl group (-N-OH) to form an oximato group (-N-O⁻). The resulting negative charge on the oxygen atom, along with the lone pair of electrons on the oxime's nitrogen atom, facilitates the formation of a stable five-membered chelate ring with a metal ion. The coordination involves both the nitrogen of the imine group and the deprotonated oxygen of the hydroxyl group. asianpubs.org
While less common for the parent this compound, derivatives can exhibit monoprotonic tridentate coordination. For instance, thiosemicarbazones derived from benzil α-monoxime can coordinate through the oxime nitrogen, the imine nitrogen, and the thione sulfur, with the ligand being monoprotonic. tandfonline.com
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the oxime group. asianpubs.org These complexes are characterized by various physicochemical and spectroscopic techniques to determine their stoichiometry, geometry, and bonding.
Cobalt (III) Complexes
Cobalt(III) complexes of benzil-α-monoxime have been synthesized and characterized. researchgate.net X-ray diffraction studies of a [Co(BMO)₃] complex, where BMO represents the this compound ligand, have confirmed a fac-octahedral configuration. researchgate.net The ligand acts as a monoanionic bidentate chelating agent. Electrochemical studies on this complex have shown that it undergoes two single one-electron reduction steps, corresponding to the Co(III)→Co(II) and Co(II)→Co(I) transitions. researchgate.net
| Compound | Technique | Key Findings |
| [Co(BMO)₃] | X-ray Diffraction | fac-octahedral configuration researchgate.net |
| Electrochemical Studies | Two one-electron reductions (Co(III)→Co(II), Co(II)→Co(I)) researchgate.net |
Nickel (II) and Copper (II) Complexes
Nickel(II) and Copper(II) complexes with benzil-α-monoxime have been synthesized and studied. researchgate.net The molar conductivity data for these complexes indicate they are non-electrolytes. researchgate.net Infrared (IR) spectral studies support the monoanionic bidentate behavior of the ligand. researchgate.net
For the Nickel(II) complex , electronic spectral data suggest a planar geometry in non-coordinating solvents. researchgate.net However, in a coordinating solvent like N,N-dimethylformamide (DMF), it can assume an octahedral structure. researchgate.net
The Copper(II) complex also exhibits a planar geometry based on electronic spectral data. researchgate.net
| Metal Ion | Geometry | Evidence |
| Nickel(II) | Planar (non-coordinating solvent) / Octahedral (coordinating solvent) | Electronic Spectral Data researchgate.net |
| Copper(II) | Planar | Electronic Spectral Data researchgate.net |
Chromium (III), Manganese (III), Iron (III) Complexes
Complexes of Chromium(III), Manganese(III), and Iron(III) with this compound and its derivatives have been reported.
Iron(III) Complex: An orange precipitate of an Iron(III) complex with the formula Fe(C₁₄H₁₀NO₂)₃ has been synthesized by reacting iron(III)acetylacetonate with benzilmonoxime in the presence of potassium acetate (B1210297). asianpubs.org Characterization data indicates an octahedral coordination for the iron(III) ion. asianpubs.org
Infrared (IR) Spectra: The absence of the ν(N-OH) band at 3450 cm⁻¹ in the complex suggests the deprotonation of the oxime's hydroxyl group upon complexation. asianpubs.org The shift of the ν(C=O) band from 1650 cm⁻¹ in the free ligand to 1550 cm⁻¹ in the complex, and the ν(C=N) band from 1580 cm⁻¹ to 1460 cm⁻¹, indicates the participation of both the carbonyl oxygen and the imine nitrogen in coordination. asianpubs.org New bands in the regions of 570 cm⁻¹ and 680 cm⁻¹ are assigned to ν(Fe-O) and ν(Fe-N) stretching vibrations, respectively. asianpubs.org
Electronic Spectra: The electronic spectrum in DMF shows bands consistent with an octahedral geometry for the Fe(III) complex. asianpubs.org
Magnetic Susceptibility: The complex exhibits an effective magnetic moment of 1.98 B.M. at room temperature, confirming a low spin (S = 1/2) d⁵ configuration. asianpubs.org
Chromium(III) and Manganese(III) Complexes: While research on the direct complexes of Cr(III) and Mn(III) with this compound is less detailed in the provided context, studies on complexes with thiosemicarbazone derivatives of benzil α-monoxime show the formation of octahedral complexes where the ligands are monoprotonic and tridentate with NNS donor sites. tandfonline.com These studies provide a basis for understanding the potential coordination behavior of these metal ions with the parent ligand.
| Complex | Formula | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) of Complex | Electronic Spectra (nm) of Complex |
| Iron(III) Complex | Fe(C₁₄H₁₀NO₂)₃ asianpubs.org | 1.98 asianpubs.org | ν(C=O): 1550, ν(C=N): 1460, ν(Fe-O): 570, ν(Fe-N): 680 asianpubs.org | 305, 380, 428, 516 asianpubs.org |
Zinc (II), Cadmium (II), and Mercury (II) Complexes
The coordination chemistry of benzil monooxime and its derivatives with the d¹⁰ metal ions—zinc(II), cadmium(II), and mercury(II)—is characterized by the formation of complexes that are typically neutral and exhibit specific geometric preferences. Spectroscopic and analytical studies have been instrumental in elucidating the structures of these complexes.
Research on the metal complexes of α-benzilmonoximehydrazone, a derivative of benzil monooxime, reveals that Zn(II), Cd(II), and Hg(II) form complexes with a metal-to-ligand ratio of 1:2. mdpi.com Electrical conductance measurements of these complexes in nitrobenzene (B124822) indicate their non-electrolytic nature. mdpi.com Spectroscopic data from these studies strongly suggest a tetrahedral geometry for these complexes. mdpi.comresearchgate.net The absence of d-d electronic transitions, as expected for d¹⁰ metal ions, and the diamagnetic nature of these complexes are consistent with a tetrahedral arrangement. mdpi.com Infrared (IR) spectral data further support the coordination of the ligand to the metal ions, with the appearance of new bands attributed to M-N stretching vibrations. mdpi.com
While detailed crystal structures of simple benzil monooxime complexes with these metals are not extensively reported, the consistent finding of tetrahedral geometry in complexes with closely related derivatives provides a strong indication of the preferred coordination environment. For instance, a zinc(II) complex with 2-benzimidazolethiole, while not a benzil monooxime derivative, also exhibits a distorted tetrahedral arrangement, showcasing zinc's preference for this geometry. ekb.eg Similarly, cadmium(II) complexes with other organic ligands have been shown to adopt both tetrahedral and octahedral geometries depending on the specific ligand and reaction conditions. mdpi.comresearchgate.net Mercury(II) complexes with various ligands also show a propensity for linear or distorted tetrahedral coordination.
Table 1: Physicochemical Data for Zn(II), Cd(II), and Hg(II) Complexes with α-Benzilmonoximehydrazone mdpi.com
| Complex | Color | Molar Conductance (10⁻³ M in Nitrobenzene) | Proposed Geometry |
| [Zn(BMOH)₂] | Colorless | 1.9 | Tetrahedral |
| [Cd(BMOH)₂] | Colorless | 5.99 | Tetrahedral |
| [Hg(BMOH)₂] | Yellow | 1.78 | Tetrahedral |
(BMOH refers to the deprotonated form of α-benzilmonoximehydrazone)
Inner Transition Metal Complexes
The coordination chemistry of benzil monooxime with inner transition metals (lanthanides and actinides) is an area of growing interest, driven by the potential applications of these complexes in various fields. Studies have shown that benzil monooxime and its derivatives can act as effective chelating agents for lanthanide(III) ions.
For example, lanthanide(III) complexes of a Schiff base derived from benzil monoxime and thiocarbohydrazide (B147625) have been synthesized and characterized. worldwidejournals.com Research on lanthanide complexes with other polydentate hydrazone Schiff base ligands has shown that these ligands can form binuclear complexes where the lanthanide ions are nine-coordinate, often in a distorted tricapped trigonal prism geometry. mdpi.com In these complexes, the ligand coordinates through nitrogen and oxygen donor atoms, and bridging oxygen atoms are common. mdpi.com
Mixed ligand complexes of lanthanides have also been prepared using benzoin-α-oxime (a related compound) as the primary ligand and substituted anthranilic acids as secondary ligands. niscpr.res.in These complexes were found to be eight-coordinate. niscpr.res.in While specific structural data for simple benzil monooxime-lanthanide complexes are limited, the existing research on related ligands suggests that benzil monooxime can form stable, high-coordination number complexes with lanthanides. Information on the coordination of benzil monooxime with actinide elements is currently scarce in the available literature.
Table 2: Analytical Data for Selected Lanthanide(III) Complexes with a Hydrazone Ligand mdpi.com
| Complex | Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |
| Tb(III) Complex | C₄₅H₃₆N₁₂O₁₅Tb₂ | 41.49 | 41.38 | 2.79 | 2.69 | 12.90 | 12.67 |
| Yb(III) Complex | C₄₅H₃₆N₁₂O₁₅Yb₂ | 40.61 | 40.81 | 2.73 | 2.85 | 12.63 | 12.72 |
Complex Geometries and Electronic Structures
The geometry of a metal complex is a fundamental aspect that dictates its physical and chemical properties. Benzil monooxime and its derivatives form complexes with a variety of geometries, primarily octahedral, planar, and tetrahedral, depending on the metal ion, its oxidation state, and the ligand field.
Octahedral Configurations
Octahedral geometry is a common coordination environment for many transition metal complexes of benzil monooxime and its derivatives, particularly for metals like Co(III), Fe(III), and Ni(II) in certain environments. researchgate.netasianpubs.orgresearchgate.net
A notable example is the cobalt(III) complex of benzil-α-monoxime, [Co(BMO)₃], which has been isolated as a single crystal. researchgate.net X-ray diffraction studies confirmed a fac-octahedral configuration for this complex. researchgate.net In this arrangement, the three bidentate benzil-α-monoxime ligands coordinate to the cobalt(III) ion in a facial manner. Similarly, an iron(III) complex with benzilmonoxime, Fe(C₁₄H₁₀NO₂)₃, has been synthesized and its structure determined by X-ray diffraction, also confirming an octahedral facial isomer. asianpubs.org The electronic spectral data for this iron(III) complex in DMF are consistent with an octahedral coordination. asianpubs.org Nickel(II) complexes, which are often square planar, can also assume an octahedral structure in the presence of a coordinating solvent like N,N-dimethylformamide (DMF). researchgate.net
Table 3: Selected Data for an Octahedral Iron(III)-Benzilmonoxime Complex asianpubs.org
| Complex Formula | Color | Melting Point (°C) | Analytical Data (Found %) |
| Fe(C₁₄H₁₀NO₂)₃ | Orange | 183 | C: 69.67, H: 4.22, N: 5.89, Fe: 7.86 |
Planar and Tetrahedral Geometries
Square planar and tetrahedral geometries are typically observed for four-coordinate metal complexes. The choice between these two geometries is influenced by factors such as the electronic configuration of the metal ion and steric effects of the ligands.
Tetrahedral geometry is commonly suggested for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) when complexed with benzil monooxime derivatives. researchgate.netkuey.net The diamagnetic nature and the lack of d-d transitions in the electronic spectra of these complexes support a tetrahedral arrangement. mdpi.com
Square planar geometry is frequently observed for d⁸ metal ions, such as Ni(II) and Pd(II). researchgate.netjournalijar.com Electronic spectral data for nickel(II) and copper(II) complexes of benzil-α-monoxime suggest a planar geometry. researchgate.net For instance, a nickel(II) complex with a Schiff base derived from a benzil derivative was found to have a square planar geometry, which was confirmed by its diamagnetism. mdpi.com
Table 4: Geometries of Various Metal Complexes with Benzil Monooxime and its Derivatives
| Metal Ion | Typical Geometry | Reference |
| Zn(II) | Tetrahedral | researchgate.netkuey.net |
| Cd(II) | Tetrahedral | researchgate.net |
| Hg(II) | Tetrahedral | researchgate.net |
| Ni(II) | Square Planar / Octahedral | researchgate.netmdpi.com |
| Pd(II) | Square Planar | journalijar.com |
| Co(III) | Octahedral | researchgate.net |
| Fe(III) | Octahedral | asianpubs.org |
Spin-Exchange Interactions in Metal Complexes
This phenomenon is particularly well-studied in binuclear copper(II) complexes, where two Cu(II) ions (each with one unpaired electron) are bridged by ligands. The subnormal magnetic moments observed for some binuclear Cu(II) complexes of benzilmonoximehydrazide derivatives suggest the presence of significant spin-exchange interactions. kuey.net The ESR spectra of these Cu(II) complexes, which indicate a distorted octahedral geometry, also support the existence of intrageneric spin-exchange. kuey.net
The mechanism of this interaction often involves superexchange, where the bridging ligand facilitates the magnetic coupling between the metal centers. In many cases, oximate bridges, formed from the deprotonated oxime group, are effective pathways for strong antiferromagnetic exchange coupling. phorteeducacional.com.br The strength of this coupling, often denoted by the exchange integral -2J, can be determined from variable-temperature magnetic susceptibility measurements. For example, dimeric copper(II) complexes with acylhydrazoneoxime ligands featuring oximate bridges exhibit strong antiferromagnetic coupling with -2J values in the range of 718-934 cm⁻¹. phorteeducacional.com.br In contrast, some binuclear copper(II) complexes with different bridging ligands have shown weak antiferromagnetic to ferromagnetic exchange. sciensage.info
Advanced Structural Characterization Methodologies
Spectroscopic Analysis of Benzil (B1666583), monooxime and its Derivatives
Spectroscopy provides an in-depth view of the molecular framework and electronic structure of benzil, monooxime. By probing the interactions of the molecule with electromagnetic radiation, various spectroscopic techniques can identify functional groups, elucidate proton and carbon environments, describe electronic transitions, determine molecular weight, and characterize paramagnetic species.
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis
Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within this compound and for determining how it coordinates to metal ions. The IR spectrum of free this compound displays distinctive absorption bands that correspond to the vibrations of its specific bonds. brainly.comzenodo.org
Key vibrational frequencies for this compound include a prominent band for the hydroxyl (-OH) group, typically observed in the range of 3238 cm⁻¹. zenodo.org The carbonyl (C=O) stretch is another significant peak, appearing around 1674 cm⁻¹. zenodo.org The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a band near 1593 cm⁻¹, and the N-O stretch is also identifiable. zenodo.orgasianpubs.org Aromatic C-H and C=C stretching vibrations are also present, confirming the phenyl constituents of the molecule. brainly.com
Upon complexation with metal ions, significant shifts in these vibrational frequencies provide evidence of coordination. For instance, the disappearance of the O-H stretching band indicates the deprotonation of the oxime's hydroxyl group upon coordination to a metal center. asianpubs.org Shifts in the C=N and N-O stretching frequencies are indicative of the oxime nitrogen's involvement in bonding with the metal ion. asianpubs.orgresearchgate.net The appearance of new, lower frequency bands can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, directly confirming the coordination sites. asianpubs.orgsebhau.edu.ly In some derivatives, such as those involving hydrazones, the azomethine-N is also a potential coordination site. researchgate.net This analysis of IR spectral shifts is crucial for establishing the bidentate or monodentate nature of the this compound ligand in its metal complexes. researchgate.net
Table 1: Key IR Spectral Data for this compound and its Derivatives
| Functional Group | This compound (cm⁻¹) | Metal Complex (cm⁻¹) | Observation upon Complexation |
|---|---|---|---|
| O-H (Oxime) | ~3238 zenodo.org | Absent asianpubs.org | Deprotonation and coordination via oxygen |
| C=O (Carbonyl) | ~1674 zenodo.org | Shifted | Participation in coordination or electronic effects |
| C=N (Oxime) | ~1593 zenodo.orgjcsp.org.pk | Shifted sebhau.edu.ly | Coordination via nitrogen |
| N-O | ~1010-1220 asianpubs.orgjcsp.org.pk | Shifted asianpubs.org | Involvement of oxime group in bonding |
| M-N | Not applicable | ~595-623 sebhau.edu.ly | Formation of a metal-nitrogen bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the molecular structure and the chemical environment of atoms in this compound and its derivatives. vulcanchem.com
In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.24-7.99 ppm. zenodo.org The acidic proton of the oxime's hydroxyl group (-N-OH) gives rise to a characteristic singlet that can be exchanged with D₂O; its chemical shift is sensitive to solvent and concentration. asianpubs.org For example, in a derivative, this proton was observed as a singlet at δ 10.20 ppm, and its absence in the spectra of metal complexes confirms deprotonation upon coordination. asianpubs.orgsciensage.info
Table 2: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.24-7.99 zenodo.org | Multiplet | Aromatic protons |
| ¹H | ~10.20 sciensage.info | Singlet | Oxime -OH proton |
| ¹³C | 194.2 zenodo.orgnbu.ac.in | Singlet | Carbonyl carbon (C=O) |
| ¹³C | 157.1 zenodo.orgnbu.ac.in | Singlet | Oxime carbon (C=N) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insight into the electronic structure of the compound.
The UV-Vis spectrum of this compound in a solvent like methanol (B129727) typically exhibits absorption bands corresponding to π→π* and n→π* transitions. journalijar.combhu.ac.in The intense bands are generally attributed to π→π* transitions within the aromatic rings and the conjugated keto-oxime system. bhu.ac.in A less intense, longer-wavelength band may be assigned to the n→π* transition of the carbonyl group's non-bonding electrons. For instance, in one study, π→π* transitions for a derivative were observed at 249 nm and 339 nm. bhu.ac.in
Upon formation of metal complexes, the positions and intensities of these absorption bands often change, a phenomenon known as solvatochromism. These shifts, along with the appearance of new bands, are indicative of complexation. researchgate.net New bands in the visible region of the spectrum for transition metal complexes are often due to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) events. asianpubs.org For example, an iron(II) complex of benzilmonoxime showed bands due to d-d transitions and an oxygen(pπ)→Fe(eg*) LMCT transition. asianpubs.org The analysis of these spectra helps in determining the geometry of the coordination sphere around the metal ion, with different geometries (e.g., octahedral, tetrahedral, square planar) giving rise to characteristic d-d transition patterns. researchgate.netbingol.edu.tr
Table 3: Electronic Transitions in this compound Derivatives
| Derivative Type | Wavelength (nm) / Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Hydrazone Derivative | 249, 339 bhu.ac.in | π→π* |
| Fe(II) Complex | 16200-16825 cm⁻¹ asianpubs.org | d-d transitions |
| Cu(II) Complex | 625-750 nm bingol.edu.tr | ²B₁g→²Eg (Octahedral) |
| Ni(II) Complex | 435, 740-775 nm bingol.edu.tr | ³A₂g→³T₂g(P), ³A₂g→³T₁g(F) (Octahedral) |
Mass Spectrometry (FAB, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fast Atom Bombardment (FAB) are utilized. ijpbs.com
In GC-MS analysis, the mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of 225.24 g/mol . nih.gov The fragmentation pattern provides valuable structural information. A prominent peak is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a stable fragment. nih.gov Other fragments arise from the cleavage of the C-C bond between the carbonyl and oxime groups and subsequent rearrangements. gbiosciences.com
For metal complexes, techniques like FAB mass spectrometry can be used to analyze these less volatile and thermally sensitive compounds. The mass spectra of complexes help confirm their proposed stoichiometry by identifying peaks corresponding to the entire complex ion or significant fragments containing the metal and ligand(s). researchgate.netijpbs.com The study of fragmentation patterns can also help to deduce the coordination environment of the metal ion.
Table 4: Mass Spectrometry Data for this compound
| Technique | m/z Value | Identity |
|---|---|---|
| GC-MS | 225 | Molecular Ion [M]⁺ nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique applicable only to species with unpaired electrons, such as paramagnetic transition metal complexes of this compound. sciensage.info It provides detailed information about the electronic environment of the metal center.
For example, the ESR spectrum of a copper(II) complex of a this compound derivative is characteristic of a d⁹ system. biomedgrid.com The calculated g-values (g∥ and g⊥) from the spectrum can indicate the geometry of the complex and the nature of the metal-ligand bonding. ijpsr.com Typically, for an axially symmetric environment, g∥ > g⊥ > 2.0023, which suggests a d(x²-y²) ground state, common for tetragonally distorted octahedral or square planar copper(II) complexes. biomedgrid.comijpsr.com The spin Hamiltonian parameters derived from the ESR spectrum can be used to calculate orbital reduction and bonding parameters, which quantify the degree of covalency in the metal-ligand bonds. ijpsr.com
Crystallographic Analysis and Crystal Engineering
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal. rsc.org The study of this compound and its derivatives by crystallography has not only confirmed their molecular structures but also provided significant insights into their supramolecular assembly, a field known as crystal engineering. rsc.org
The crystal structure of (E)-benzil monoxime reveals that the molecule is not planar. researchgate.net The carbonyl and hydroxyimino groups adopt a transoid conformation, and there is a significant twist between the two phenyl rings. rsc.orgresearchgate.net The packing of molecules in the crystal is dictated by intermolecular forces, primarily hydrogen bonding. In the E-isomer, infinite molecular chains are formed through O-H···O hydrogen bonds between the oxime's hydroxyl group and the carbonyl oxygen of an adjacent molecule. researchgate.net This is a key supramolecular synthon that directs the crystal packing. rsc.org
In contrast, the Z-isomer exhibits different hydrogen bonding patterns, often forming cyclic dimers through O-H···N interactions between the oxime groups of two molecules. rsc.orgresearchgate.net This demonstrates how subtle changes in molecular configuration (isomerism) can have a profound impact on the resulting supramolecular architecture. rsc.orgresearchgate.net
Crystal engineering utilizes this knowledge of intermolecular interactions to design and synthesize new solid-state structures with desired properties. rsc.org The oxime functional group, with its hydrogen-bond donor (-OH) and acceptor (=N-) sites, is a versatile tool in this field. acs.orgresearchgate.net By modifying the substituents on the this compound framework or by co-crystallizing it with other molecules, it is possible to control the formation of different hydrogen-bonded networks, leading to the construction of chains, sheets, or more complex three-dimensional architectures. rsc.orgacs.orgpsu.edu The study of these structures is crucial for understanding solid-state properties and for the rational design of new materials.
Table 5: Crystallographic Data for (E)-Benzil, monooxime
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | rsc.orgresearchgate.net |
| O(1)–C(7)–C(8)–N(1) Torsion Angle | 170.2(2)° | rsc.org |
| Dihedral Angle (between phenyl rings) | 78.6(1)° | rsc.orgresearchgate.net |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic coordinates within a crystalline solid. Studies on this compound have successfully employed this technique to establish its crystal system, space group, and unit cell dimensions.
The E-isomer of this compound crystallizes in the monoclinic system, belonging to the P2₁/n space group. researchgate.net The unit cell parameters have been determined as follows:
a = 6.9211(3) Å
b = 7.0512(2) Å
c = 22.9837(7) Å
β = 93.948(2)°
Volume = 1118.99(7) ų
Z (molecules per unit cell) = 4 researchgate.net
These parameters provide a fundamental fingerprint of the crystalline structure of (E)-Benzil, monooxime. The structure of an iron(III) complex with Benzilmonoximate has also been characterized by X-ray diffraction, revealing a monoclinic P21/c space group with distinct cell dimensions, confirming an octahedral facial configuration. asianpubs.org Similarly, the crystal structure of a cobalt(III) complex with benzil-α-monoxime, [Co(BMO)₃], was determined by X-ray diffraction, confirming a fac-octahedral configuration. researchgate.net
Crystal Data for (E)-Benzil, monooxime
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9211(3) |
| b (Å) | 7.0512(2) |
| c (Å) | 22.9837(7) |
| β (°) | 93.948(2) |
| Volume (ų) | 1118.99(7) |
| Z | 4 |
Configurational Isomerism and its Impact on Crystal Packing
This compound can exist as configurational isomers, specifically the Z and E isomers, which arise from the arrangement of substituents around the C=N double bond. This isomerism has a profound effect on the molecular conformation and, consequently, the crystal packing. researchgate.netrsc.org
The crystal structures of the Z- and E-isomers of this compound reveal significant differences in their molecular geometry and interaction modes. researchgate.netresearchgate.net In the Z-isomer, there are two independent molecules in the asymmetric unit cell, which exhibit a strong twist around the central C-C bond, leading to a nearly orthogonal arrangement of the molecular segments. researchgate.net
In contrast, the E-isomer features a nearly planar geometry of the α-keto oxime unit with a transoid arrangement of the carbonyl and hydroxyimino groups. researchgate.net This planarity, however, does not extend to the entire molecule, as there is a significant twist between the benzoyl and phenyloxime fragments. researchgate.net The dihedral angle between the aromatic rings in the E-isomer is 78.6(1)°. rsc.orgresearchgate.net This difference in molecular shape between the isomers directly influences how the molecules arrange themselves in the crystal lattice, leading to distinct packing motifs. researchgate.netrsc.org The study of different isomers and their polymorphic forms, as seen in chalcones, highlights how configurational and conformational variations can lead to different crystal packing and properties. rsc.org
Molecular Substitution and External Complexation Effects on Crystal Structures
The crystal structure of this compound can be further modulated by chemical modification, such as the introduction of substituents or through complexation with other molecules. rsc.org For instance, the crystal structure of a p-methoxy derivative of this compound and its solvated form with triethylamine (B128534) demonstrate how molecular substitution and solvation influence conformational properties and packing behavior. rsc.org
The introduction of substituents can alter the electronic and steric properties of the molecule, leading to changes in intermolecular interactions and, therefore, different crystal packing arrangements. The study of substituted benzil derivatives has shown that ortho- and meta-substituents can significantly affect the electronic state and luminescence properties in the crystal state. d-nb.info
External complexation, where the this compound molecule interacts with a host molecule, can also dramatically alter its conformation. When encapsulated within resorcinarene-based supramolecular host matrixes, the O=C-C=O torsion angle of the guest benzil molecule varies significantly, from 91.8° to 139.3°, to fit the host's cavity. buffalo.edu This illustrates the pronounced effect of the supramolecular environment on molecular conformation. buffalo.edu The formation of metal complexes also significantly alters the structure, with the ligand coordinating to the metal ion, causing changes in bond lengths and angles of the original this compound framework. asianpubs.orgresearchgate.net
Hydrogen Bonding and Supramolecular Architectures in Crystalline Systems
Hydrogen bonding plays a crucial role in dictating the supramolecular architecture of this compound in the crystalline state. The nature of these hydrogen bonds is directly influenced by the configurational isomerism of the oxime group. researchgate.netrsc.org
In the E-isomer, a single, distinct O-H···O hydrogen bond forms between the hydroxyl group of the oxime and the carbonyl oxygen of an adjacent molecule. researchgate.netresearchgate.net This interaction links the molecules into infinite chains. researchgate.net The O-H···O bond distance is 2.708 Å with an angle of 163°. researchgate.net The nitrogen atom of the oxime group in the E-isomer does not participate in these primary hydrogen-bonding interactions. researchgate.netresearchgate.net These chains are then further associated through weaker C-H···π interactions between the aromatic rings, with distances ranging from 2.80 to 2.89 Å. researchgate.netresearchgate.net
Conversely, in the Z-isomer, the hydrogen bonding pattern is different, leading to the formation of a cyclic dimeric system through O-H···N bonds. rsc.org The ability of the oxime functionality to form predictable hydrogen-bonding patterns makes it a valuable tool in crystal engineering for the construction of specific supramolecular architectures. acs.org The formation of these non-covalent bonds is a key element in creating organized molecular assemblies. mpg.de
Hydrogen Bond Parameters in (E)-Benzil, monooxime
| Interaction | Distance (Å) | Angle (°) |
| O-H···O | 2.708 | 163 |
| C-H···π | 2.80 - 2.89 | - |
Electrochemical Investigations of Metal Complexes
The electrochemical behavior of metal complexes derived from this compound and its derivatives provides insight into their redox properties and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a primary technique used for these investigations.
Studies on metal complexes of ligands derived from this compound, such as benzil-α-monoxime thiosemicarbazone (BMOT), have revealed their redox behavior. researchgate.netkab.ac.ugkab.ac.ug For example, a cobalt(III) complex of benzil-α-monoxime, [Co(BMO)₃], undergoes two distinct one-electron reduction steps, corresponding to the Co(III) → Co(II) and Co(II) → Co(I) transitions. researchgate.net
The electrochemical properties of oxomolybdenum(VI) complexes with aroyl hydrazones derived from this compound have also been examined. nitrkl.ac.in These complexes typically show two irreversible reduction waves corresponding to the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) processes. nitrkl.ac.in In some cases, an irreversible oxidation wave is also observed, which is attributed to a ligand-centered process, as the Mo(VI) center cannot be further oxidized. nitrkl.ac.in
Redox Processes in Selected this compound-related Metal Complexes
| Complex | Redox Transition | Potential (V) | Nature |
| [Co(BMO)₃] | Co(III) → Co(II) | - | One-electron reduction |
| [Co(BMO)₃] | Co(II) → Co(I) | - | One-electron reduction |
| [MoO₂(DAMOBH)(OMe)] | Mo(VI) → Mo(V) | -0.04 to –0.96 | Irreversible reduction |
| [MoO₂(DAMOBH)(OMe)] | Mo(V) → Mo(IV) | -0.04 to –0.96 | Irreversible reduction |
| [MoO₂(DAMOBH)(OMe)] | Ligand Oxidation | +1.47 to +1.60 | Irreversible oxidation |
Theoretical and Computational Investigations of Benzil, Monooxime Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have been instrumental in elucidating the electronic structure and molecular geometry of benzil (B1666583) monooxime. researchgate.netnih.gov
Studies have focused on the (E)- and (Z)-stereoisomers of benzil monooxime. researchgate.net For the (E)-isomer, calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been performed on its dimer to better understand intermolecular interactions, such as hydrogen bonding. researchgate.net These calculations have shown that in the crystalline state, (E)-benzil monooxime forms infinite molecular chains through O-H···O hydrogen bonds between the oximic hydrogen and the carbonyl oxygen of an adjacent molecule. researchgate.net
The geometry of the dione (B5365651) monooxime unit is nearly planar, which facilitates π-electron delocalization, leading to a shorter C(12)-C(11) bond length of 1.491(3) Å. researchgate.net The molecule is not entirely planar, with significant torsion angles. For instance, the dihedral angle between the two aromatic rings is 78.6(1)°. researchgate.net The benzoyl and iminophenyl fragments are also not planar. researchgate.net
Computational studies have also been used to determine the optimized molecular structure, with the B3LYP/6-31G* method showing good agreement with experimental X-ray diffraction data for the related compound, benzil. nih.gov
Table 1: Selected Geometric Parameters of (E)-Benzil Monooxime
| Parameter | Value |
| C(12)-C(11) bond length | 1.491(3) Å |
| Dihedral angle between aromatic rings | 78.6(1)° |
| O(1)-C(12)-C(11)-N torsion angle | 170.2(2)° |
| O-H···O hydrogen bond length | 2.708 Å |
| O-H···O angle | 163° |
Data sourced from experimental and computational studies. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict and validate spectroscopic properties of molecules like benzil monooxime. DFT calculations have been successfully employed to simulate infrared (IR) and Raman spectra. nih.govscience.gov
For instance, in a study on (E)-benzil monooxime, DFT calculations helped to assign vibrational frequencies observed in experimental IR and Inelastic Incoherent Neutron Scattering (IINS) spectra. researchgate.net The calculations on the dimer of (E)-benzil monooxime identified extra bands corresponding to hydrogen bond vibrations. researchgate.net
In related oxime systems, theoretical calculations at the B3LYP/cc-pVDZ level have been used to assign fundamental vibrational modes based on Potential Energy Distribution (PED) values. researchgate.net The calculated vibrational frequencies are often compared with experimental FT-IR and FT-Raman data to validate the computational model. researchgate.netresearchgate.net Furthermore, theoretical predictions of electronic transitions (e.g., n → π*) can be correlated with experimental UV-Vis spectra. science.gov For example, a theoretical wavelength of 214.88 cm⁻¹ was found to correspond to an experimental value of 214.0 cm⁻¹. science.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms involving benzil and its derivatives. researchgate.netyok.gov.tr While specific studies on the reaction mechanisms of benzil monooxime itself are less common, research on related systems provides a framework for understanding its potential reactivity.
For example, the benzil rearrangement has been studied using computational approaches, revealing that the reaction can be catalyzed by acid, base, and even water under high-temperature conditions. researchgate.net DFT calculations have been used to model the cyanide-catalyzed condensation of benzil with benzaldehyde (B42025), providing insights into the reaction mechanism and the effect of substituents. yok.gov.tr These studies often map the potential energy surface to identify transition states and intermediates, thereby determining the rate-determining steps of the reaction. researchgate.netyok.gov.tr The integration of computational modeling with experimental data is crucial for gaining a comprehensive understanding of reaction mechanisms. vscht.cz
Ligand-Metal Interaction Dynamics and Bonding Analysis
Benzil monooxime and its derivatives are effective chelating agents for various metal ions. researchgate.netkuey.net Computational methods, particularly DFT, are employed to investigate the dynamics of ligand-metal interactions and to analyze the nature of the chemical bonds formed. researchgate.netmdpi.com
In complexes of benzil-α-monoxime (BMO) with Co(III), Ni(II), and Cu(II), DFT calculations have been used to determine the structural and geometrical properties of the complexes. researchgate.net These calculations support experimental findings, such as the octahedral geometry for Co(III) and planar or octahedral geometries for Ni(II) and Cu(II) complexes depending on the solvent. researchgate.net
Bonding analysis, such as Natural Energy Decomposition Analysis (NEDA), can be used to assess the nature of the metal-ligand bond, revealing contributions from electrostatic interactions and charge transfer. mdpi.com For derivatives of benzil monooxime, spectroscopic data combined with computational analysis indicates that the ligand can coordinate to metal ions in a bidentate or tridentate manner, typically through the oximino nitrogen and oxygen atoms, and sometimes involving other functional groups. researchgate.netkuey.net The deprotonation of the oxime hydroxyl group upon complex formation is a key feature that can be investigated computationally. kuey.net
Table 2: Coordination Behavior of Benzil Monooxime Derivatives
| Metal Ion | Coordination Mode | Geometry |
| Co(III) | Bidentate | Octahedral |
| Ni(II) | Bidentate | Square Planar/Octahedral |
| Cu(II) | Bidentate | Square Planar |
| Fe(II), Co(II), Ni(II) | Tridentate | High Spin Octahedral |
| Zn(II) | Tridentate | Tetrahedral |
Data compiled from studies on benzil monooxime and its derivatives. researchgate.netkuey.net
Conformational Analysis and Isomerism via Computational Methods
Computational methods are essential for studying the conformational landscape and isomerism of flexible molecules like benzil monooxime. researchgate.netnih.gov The molecule can exist as (E) and (Z) stereoisomers, and each of these can have multiple conformations due to rotation around single bonds. researchgate.netwindows.net
Potential energy surface (PES) scans using semi-empirical or DFT methods can be performed to identify the different conformers and their relative energies. researchgate.netnih.gov For (E)-benzil monooxime, the transoid conformation of the carbonyl and hydroxyimino groups is observed in the crystal structure. researchgate.net Computational studies can explore the relative stabilities of different isomers and conformers in the gas phase or in solution, providing insights that may not be accessible through experimental solid-state studies alone. aun.edu.eg For instance, the relative stability of (E) versus (Z) isomers can be computed to understand the experimentally observed preference for one isomer. aun.edu.eg The Cahn-Ingold-Prelog priority rules are used to designate the configuration of isomers, with an unshared electron pair having the lowest priority. windows.net
Applications in Advanced Chemical Research
Catalytic Applications
Benzil (B1666583), monooxime, and its derivatives have demonstrated significant potential in the field of catalysis, primarily owing to their ability to form stable complexes with a variety of transition metals. These complexes often exhibit enhanced catalytic activity and selectivity in a range of organic transformations.
Ligand Role in Transition Metal Catalysis
Benzil, monooxime functions as a versatile ligand in transition metal catalysis. Its structure, containing both an oxime and a carbonyl group, allows it to coordinate with metal ions in various ways. It can act as a monoanionic bidentate ligand, binding to a metal ion through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. asianpubs.org This chelation creates a stable ring structure, which is a key feature in many effective catalysts.
The coordination of this compound to transition metals like cobalt(III), nickel(II), copper(II), and iron(III) has been extensively studied. asianpubs.orgresearchgate.net Infrared (IR) spectral studies have confirmed the bidentate nature of the ligand, showing shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation. asianpubs.org For instance, in an iron(III) complex, the C=O stretching frequency shifts to a lower energy, indicating the participation of the carbonyl group in coordination. asianpubs.org Similarly, a shift in the C=N stretching frequency points to the involvement of the oxime nitrogen in bonding to the metal center. asianpubs.org
The geometry of the resulting metal complexes can vary depending on the metal ion and the stoichiometry of the reaction. Octahedral, square planar, and tetrahedral geometries have all been observed. researchgate.net For example, cobalt(III) forms an octahedral complex with three this compound ligands, [Co(BMO)3], while nickel(II) and copper(II) can form square planar complexes. researchgate.net These defined geometries around the metal center are crucial for dictating the catalytic activity and selectivity of the complex.
Derivatives of this compound, such as Schiff bases formed by condensation reactions, also serve as effective ligands. ijcrt.orgajgreenchem.comajgreenchem.com These modified ligands can offer different coordination environments and electronic properties, further expanding the catalytic applications of this compound-based systems. ijcrt.orgajgreenchem.comajgreenchem.com For example, Schiff bases derived from benzil and various amines can act as bidentate, tridentate, or even tetradentate ligands, coordinating with metal ions through nitrogen, oxygen, and sometimes sulfur donor atoms. ajgreenchem.comajgreenchem.com
Development of Novel Catalytic Systems based on this compound Complexes
The versatility of this compound as a ligand has spurred the development of novel catalytic systems. Researchers have synthesized and characterized a variety of transition metal complexes with this compound and its derivatives, aiming to create catalysts with tailored properties for specific applications. researchgate.nettandfonline.comresearchgate.net
For example, the synthesis of chromium(III), manganese(III), iron(III), and cobalt(III) complexes with thiosemicarbazones derived from benzil α-monoxime has been reported. tandfonline.com These complexes, featuring NNS donor sites, have been characterized to understand their geometry and bonding, which are critical for their potential catalytic applications. tandfonline.com Similarly, complexes of Zn(II), Cd(II), and Hg(II) with α-benzilmonoximehydrazone have been synthesized and their tetrahedral geometries have been suggested based on spectral data. researchgate.net
Material Science and Supramolecular Chemistry Applications
This compound and its derivatives are valuable building blocks in material science and supramolecular chemistry due to their structural features and ability to participate in various intermolecular interactions.
Precursors for Advanced Organic and Polymeric Materials
This compound serves as a precursor for a variety of advanced organic and polymeric materials. Its reactivity allows for its incorporation into larger molecular architectures, leading to materials with specific functions.
Derivatives of this compound, such as α-benzilmonoxime thiocarbohydrazides, have been synthesized and evaluated for their biological activities. nih.gov This highlights the use of this compound as a starting point for creating complex organic molecules with potential applications in medicinal chemistry. The synthesis of these derivatives often involves a multi-step process, starting with the formation of this compound itself. nih.gov
In the realm of polymer chemistry, benzil has been used to create hypercrosslinked porous organic polymers. researchgate.net These polymers can be further modified, for example, by introducing amidoxime (B1450833) groups, to create materials with high surface areas and specific functionalities, such as the ability to adsorb uranium from water. researchgate.net While this example uses benzil, the synthesis of the final amidoxime-modified polymer involves a reaction with hydroxylamine (B1172632) hydrochloride, a key reagent in the synthesis of oximes, suggesting a conceptual link to this compound chemistry. researchgate.net Oximes, in general, are used as blocking agents in the polymer industry. nbu.ac.in
The ability of oximes to form hydrogen bonds and coordinate with metal ions makes them attractive components for the construction of supramolecular assemblies. acs.org The (E)-isomer of this compound forms infinite molecular chains in the solid state through O-H···O hydrogen bonds between the oxime hydroxyl group and the carbonyl oxygen of an adjacent molecule. researchgate.net This self-assembly behavior is a fundamental concept in supramolecular chemistry and can be exploited to create ordered materials.
Designing Materials with Tunable Optical and Electrical Properties
The electronic structure of this compound and its ability to form extended conjugated systems through derivatization and complexation make it a promising candidate for designing materials with tunable optical and electrical properties.
Optical Properties:
The optical properties of materials are closely linked to their electronic transitions. Benzil itself is a yellow solid with a characteristic UV-Vis absorbance maximum. nih.gov The introduction of an oxime group in this compound and subsequent derivatization can significantly alter the electronic structure and thus the optical properties. For instance, the formation of metal complexes with this compound can lead to new charge-transfer bands in the electronic spectrum, resulting in colored compounds. researchgate.netresearchgate.net The color and intensity of these bands can be tuned by changing the metal ion or the ligand environment.
Research has been conducted on the nonlinear optical (NLO) properties of Schiff base complexes derived from benzil. researchgate.netnih.gov NLO materials are important for applications in optical communications and data storage. The NLO properties of these materials arise from the delocalization of π-electrons within the molecule. The extended conjugation in benzil-derived Schiff base ligands, coupled with the presence of a metal center, can enhance these NLO effects. researchgate.net The band gap energies of these materials, which determine their optical absorption properties, can be estimated from their diffuse reflectance spectra. researchgate.netnih.gov
Electrical Properties:
The electrical conductivity of materials is dependent on the mobility of charge carriers. While this compound itself is not typically considered a conductive material, its incorporation into larger, conjugated systems or the formation of ordered stacks in the solid state could lead to materials with semiconducting properties. Some metal complexes of ligands related to this compound have been shown to exhibit semiconducting behavior, where their electrical conductivity increases with temperature. bendola.com
The redox activity of the benzil unit is another important aspect. Poly(benzil) has been shown to undergo reversible reduction, making it a potential candidate for use in organic electrodes for energy storage applications. nih.gov The electrochemical properties of this compound and its metal complexes have also been investigated. For example, a cobalt(III) complex of this compound undergoes two one-electron reduction steps, corresponding to the Co(III) → Co(II) and Co(II) → Co(I) transitions. researchgate.net This redox activity is crucial for applications in electrocatalysis and sensing.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For Benzil (B1666583), monooxime and its derivatives, research is increasingly focused on environmentally benign and economically viable synthetic pathways.
One promising avenue is the adoption of green chemistry principles. This includes the use of microwave irradiation to accelerate reactions, significantly reducing reaction times from hours to minutes and often leading to higher yields. nih.gov For instance, microwave-assisted synthesis of benzil derivatives has been shown to achieve yields of 91-97% in just 10-15 minutes, a substantial improvement over classical methods. nih.gov These methods often utilize greener oxidants like iodine and may even be performed in a solvent-free manner or in environmentally friendly solvents like water or ethanol (B145695). nih.govmdpi.com The development of one-pot tandem reactions, where benzil is formed and subsequently reacted to produce more complex molecules in a single continuous process, further enhances the efficiency and sustainability of these synthetic routes. mdpi.com
Another key area of future research is the use of nanocatalysts, such as nano-MgO, for the selective oxidation of benzoins to benzils, the precursor for benzil monooxime. mdpi.com These catalytic systems offer milder reaction conditions, shorter reaction times, and higher yields and selectivity. mdpi.com The exploration of such catalytic processes aligns with the broader goals of green chemistry to minimize waste and energy consumption.
Future research will likely focus on optimizing these sustainable methods for the synthesis of a wider range of Benzil, monooxime derivatives with diverse functional groups. The goal is to create a library of these compounds that can be readily accessed for various applications, all while adhering to the principles of green and sustainable chemistry. researchgate.net
Design and Synthesis of Advanced Ligands with Tailored Properties
This compound and its derivatives have demonstrated significant potential as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. biomedres.usnih.gov Future research in this area will focus on the rational design and synthesis of advanced ligands with properties tailored for specific applications in catalysis, materials science, and analytical chemistry.
The monoanionic bidentate nature of this compound allows it to form complexes with transition metals such as cobalt(III), nickel(II), and copper(II). biomedres.us The geometry of these complexes can be influenced by the metal ion and the solvent, leading to either planar or octahedral structures. biomedres.us For example, the nickel(II) complex of this compound is planar, but assumes an octahedral structure in a coordinating solvent like N,N-dimethylformamide (DMF). biomedres.us
Future work will involve the synthesis of novel this compound derivatives with modified steric and electronic properties to fine-tune the characteristics of the resulting metal complexes. By introducing different functional groups onto the phenyl rings of the benzil moiety, it is possible to alter the ligand's coordination behavior, solubility, and the catalytic activity or photophysical properties of the metal complex.
For instance, the synthesis of Schiff base ligands derived from benzil and various amines can produce bidentate, tridentate, or tetradentate ligands capable of forming stable complexes with a wide range of metal ions. beilstein-journals.org These complexes have shown potential in various biological and catalytic applications. beilstein-journals.org The design of macrocyclic ligands incorporating the this compound scaffold is another promising direction, potentially leading to complexes with enhanced stability and selectivity for specific metal ions. beilstein-journals.org
Development of Highly Efficient Catalytic Systems
The development of highly efficient and selective catalytic systems is a cornerstone of modern chemistry. This compound and its derivatives are emerging as versatile components in the design of such systems. Their ability to act as ligands for a variety of transition metals opens up possibilities for their use in a broad range of catalytic transformations.
Metal complexes of Schiff bases derived from benzil have shown promise as catalysts. researchgate.net For example, a Cu(II) complex of a Schiff base derived from 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) has been shown to be an effective catalyst for Claisen-Schmidt condensation reactions to synthesize chalcone (B49325) derivatives. researchgate.net Future research will focus on expanding the scope of these catalytic applications. This will involve the synthesis of new this compound-based ligands and the screening of their metal complexes for activity in various organic transformations, such as cross-coupling reactions, oxidation, and reduction reactions.
The catalytic activity of these complexes can be tuned by modifying the structure of the this compound ligand or by changing the metal center. nih.gov For instance, Schiff base complexes with different transition metals can exhibit varying levels of catalytic activity and selectivity. researchgate.net This tunability allows for the optimization of catalytic systems for specific reactions.
Furthermore, the development of heterogeneous catalysts based on this compound complexes is a key area for future investigation. Immobilizing these complexes on solid supports could lead to catalysts that are easily separable and recyclable, enhancing their practical utility and sustainability. mdpi.com
Integration into Advanced Functional Materials and Devices
The unique chemical and physical properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials and devices. Future research will explore their integration into polymers, metal-organic frameworks (MOFs), and other material platforms for a variety of applications.
One exciting application is in the development of functional polymers. Benzil and its derivatives can be incorporated into polymer films, either as dopants or as covalently attached pendant groups. nih.gov Upon irradiation, these benzil moieties can be converted to benzoyl peroxide, which can then be used to crosslink the polymer chains. nih.gov This photo-initiated crosslinking can be used to create patterns on surfaces, offering a simple and convenient route for modifying polymer chains and surfaces. nih.gov Future work could explore the use of this compound derivatives in similar photochemical modifications of polymers.
The incorporation of this compound into the structure of polymers can also impart specific functionalities. For biomedical applications, polymers containing functional groups that can be tailored for drug delivery, tissue engineering, and biosensing are of great interest. biomedres.us The synthesis of polymers with pendant this compound units could lead to materials with unique metal-binding or stimuli-responsive properties.
Furthermore, the potential of this compound derivatives as components of metal-organic frameworks (MOFs) is an area ripe for exploration. MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net By using this compound-based ligands in the synthesis of MOFs, it may be possible to create materials with tailored pore environments and catalytic activities.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods, catalysts, and materials. Future research on this compound will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products, providing valuable insights into the energetics and kinetics of a reaction. researchgate.net For example, computational studies on oximes have been used to investigate their E/Z isomerism and to understand the stereochemical outcomes of their reactions. researchgate.net
Experimental techniques will continue to play a vital role in validating and complementing computational findings. Kinetic studies, including the determination of reaction rates and activation parameters, can provide crucial data for mechanistic analysis. Spectroscopic methods, such as NMR and IR, can be used to identify and characterize reaction intermediates. researchgate.net
The integration of these experimental and computational approaches will be key to unraveling the mechanisms of reactions involving this compound. For instance, in the catalytic oxidation of benzoin (B196080) to benzil, a combination of kinetic studies and computational modeling can help to identify the rate-determining step and to understand the role of the catalyst. A deeper mechanistic understanding will enable the optimization of reaction conditions and the design of more efficient catalysts.
Expanding the Scope of Analytical and Sensing Platforms
This compound and its derivatives have shown significant promise as chemosensors for the detection of various analytes, including metal ions and reactive oxygen species. Future research will focus on expanding the scope of these analytical and sensing platforms to a wider range of targets and on improving their sensitivity, selectivity, and practical applicability.
Benzil-based chemosensors have been developed for the colorimetric and fluorometric detection of metal ions such as Cu²⁺ and Zn²⁺. researchgate.net These sensors typically consist of a this compound derivative that undergoes a change in its absorption or fluorescence properties upon binding to the target metal ion. The selectivity of these sensors can be tuned by modifying the structure of the ligand to favor coordination with a specific metal ion. Future work in this area will involve the design of new this compound-based ligands for the detection of other environmentally and biologically important metal ions.
In addition to metal ions, this compound-based probes can be designed to detect other analytes. For example, a fluorescent probe based on the integration of a benzil moiety with a BODIPY fluorophore has been developed for the detection of hydrogen peroxide. The probe exhibits a "turn-on" fluorescence response in the presence of H₂O₂, allowing for its sensitive and specific detection.
Q & A
Q. Scaled Protocol :
React benzil (1 mol) with hydroxylamine hydrochloride (1.05 mol) in 5 L ethanol/water.
Reflux with mechanical stirring for 3 hours.
Isolate via vacuum filtration and wash with cold ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
